molecular formula C22H17F2N5O2 B2361696 N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207058-95-4

N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2361696
CAS No.: 1207058-95-4
M. Wt: 421.408
InChI Key: LSYIBHMYRXNHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, an oxadiazole ring, and a sulfonyl group

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Molecular Probes: It can be used as a molecular probe to study biological processes at the cellular level.

Medicine:

    Drug Development: Due to its potential biological activity, the compound is a candidate for the development of new therapeutic agents targeting specific diseases.

    Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.

Industry:

    Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Coatings: It can be used in the formulation of advanced coatings with improved durability and resistance to environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final Coupling: The final step involves coupling the intermediate with acetamide under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolo[4,3-c]pyridine moieties.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: can be compared to other compounds with similar structural features, such as:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5O2/c1-31-18-8-6-17(7-9-18)29-21(15-3-2-10-25-12-15)20(27-28-29)22(30)26-13-14-4-5-16(23)11-19(14)24/h2-12H,13H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYIBHMYRXNHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.